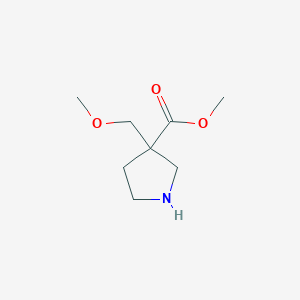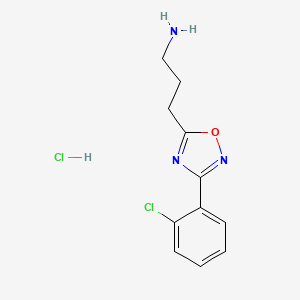
3-(3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride
概要
説明
“3-(3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride” is an organic compound with the chemical formula C9H12ClN . It is a colorless to light yellow liquid with a special smell .
Synthesis Analysis
A commonly used method for preparing this compound is to react phenylacetone with hydrochloric acid, and obtain the target product through diazotization and reduction . The specific synthesis method can be optimized according to actual needs .Molecular Structure Analysis
The molecular structure of this compound consists of nine carbon atoms, twelve hydrogen atoms, one nitrogen atom, and one chlorine atom .Chemical Reactions Analysis
The compound is a lipophilic compound, free halogen . It is often used as a pharmaceutical intermediate and a starting material for organic synthesis .Physical And Chemical Properties Analysis
The compound has a molecular weight of 169.65, a density of 1.098±0.06 g/cm3 (Predicted), a boiling point of 106-107 °C (Press: 3 Torr), a flash point of 124.2°C, a vapor pressure of 0.0195mmHg at 25°C, and a refractive index of 1.545 .科学的研究の応用
Synthesis and Characterization
A key application of 3-(3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride in scientific research lies in its synthesis and characterization. A safe and scalable synthesis of similar oxadiazole compounds was developed, utilizing process safety-driven synthetic strategies to select thermally stable compounds, highlighting the importance of protecting groups for the thermal stability of intermediates (Likhite et al., 2016). Furthermore, the synthesis of benzimidazoles bearing an oxadiazole nucleus has been explored for their anticancer properties, with some compounds demonstrating significant growth inhibition activity (Rashid, Husain, & Mishra, 2012). Additionally, the synthesis of new heterocyclic fused rings compounds based on 5-aryl-1,3,4-oxadiazole has been documented, with the compounds characterized using various analytical techniques (Abbas, Hussain, & Shakir, 2017).
Therapeutic Applications
Research on oxadiazoles, a class of compounds related to the chemical , has been conducted in the context of therapeutic applications. Synthesis of new heterocyclic 1,3,4-oxadiazoles with antibacterial activity has been reported, with some compounds tested against Gram-positive and Gram-negative organisms (Ghattas, El-Sherief, Abdel Rahman, & Mahmoud, 1982). Furthermore, the synthesis and biological evaluation of 2-[3-(4-chlorophenyl)propan-3-one]-5-(substituted phenyl)-1,3,4-oxadiazoles have been conducted, revealing significant anti-inflammatory and moderate antibacterial action for some compounds (Husain, Sarafroz, & Ahuja, 2008).
Material Chemistry and Other Applications
Compounds containing 1,2,4-oxadiazole structures have also attracted attention due to their applications in material chemistry. For instance, a photochemical methodology for synthesizing 3-amino-(or 3-N-substituted amino) 5-pentafluorophenyl-1,2,4-oxadiazoles has been reported, indicating their potential use in material chemistry (Buscemi, Pace, Calabrese, Vivona, & Metrangolo, 2001). Additionally, the synthesis and characterization of several multicyclic oxadiazoles and 1-hydroxytetrazoles as energetic materials have been described, showcasing the diversity of applications for oxadiazole derivatives (Pagoria, Zhang, Zuckerman, Dehope, & Parrish, 2017).
Safety and Hazards
The compound is an organic halide and has certain toxicity . Safety measures include wearing appropriate personal protective equipment, avoiding inhalation or contact with skin, eyes, clothing, operating in a well-ventilated place and keeping away from fire or high temperature environment, storing properly and keeping away from fire and oxidant, observing correct disposal methods and not dumping at will, reading and observing the relevant safety guidelines and regulations before use .
作用機序
Target of Action
The compound “3-(3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride” is an amine derivative . Amines are often involved in protein interactions, as they can form hydrogen bonds with proteins. Therefore, the primary targets of this compound could be certain proteins in the body.
Pharmacokinetics
Amines are generally well absorbed in the body and can be distributed widely due to their ability to form hydrogen bonds .
Action Environment
The action, efficacy, and stability of “this compound” could be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. Amines, for example, can act as bases and pick up a proton in acidic environments, which could potentially affect their activity .
生化学分析
Biochemical Properties
3-(3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. Additionally, it can bind to specific proteins, altering their conformation and activity. These interactions are crucial for understanding the compound’s potential therapeutic applications and its mechanism of action in biological systems .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can activate or inhibit specific signaling pathways, leading to changes in cellular responses such as proliferation, differentiation, and apoptosis. Furthermore, it can alter gene expression patterns, resulting in the upregulation or downregulation of target genes. These cellular effects are essential for understanding the compound’s potential as a therapeutic agent .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, it may inhibit enzyme activity by binding to the active site, preventing substrate binding and subsequent catalysis. Additionally, it can modulate gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are critical for elucidating the compound’s biological effects and therapeutic potential .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it may degrade over time, leading to a decrease in its biological activity. Additionally, long-term exposure to this compound can result in cumulative effects on cellular processes, which are important for understanding its potential therapeutic applications and safety profile .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulating specific biochemical pathways or cellular processes. At higher doses, it may cause toxic or adverse effects, including cellular damage or organ toxicity. Understanding the dosage effects is crucial for determining the therapeutic window and safety profile of this compound in preclinical studies .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, this compound may inhibit key enzymes in specific pathways, leading to the accumulation or depletion of certain metabolites. These interactions are important for understanding the compound’s metabolic effects and potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported by specific transporters or binding proteins, influencing its localization and accumulation in different cellular compartments. Understanding these transport mechanisms is essential for elucidating the compound’s pharmacokinetics and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, mitochondria, or other organelles, where it can exert its biological effects. Understanding the subcellular localization is important for elucidating the compound’s mechanism of action and potential therapeutic applications .
特性
IUPAC Name |
3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3O.ClH/c12-9-5-2-1-4-8(9)11-14-10(16-15-11)6-3-7-13;/h1-2,4-5H,3,6-7,13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBDORUUDVUVEOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC(=N2)CCCN)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



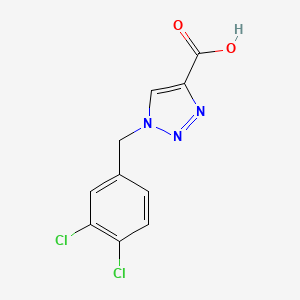
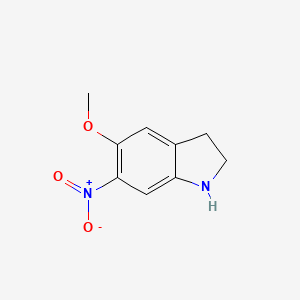
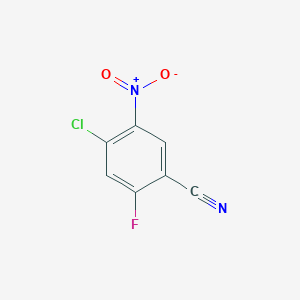
![N-[4-(2-hydroxypropan-2-yl)-3-methoxyphenyl]acetamide](/img/structure/B1429233.png)

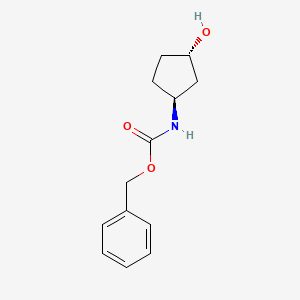
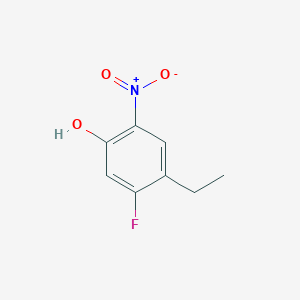
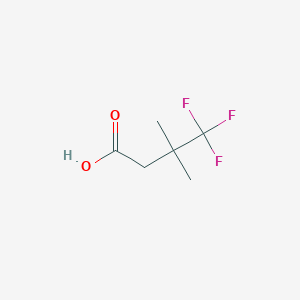
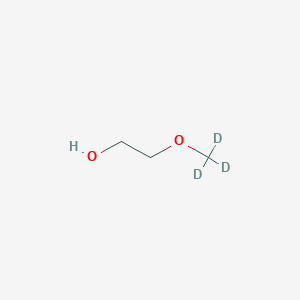
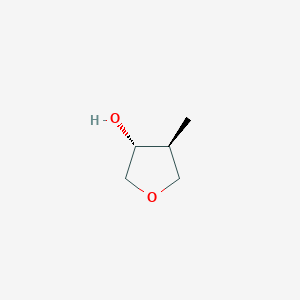
![2-[3-(Ethanesulfonyl)phenyl]acetic acid](/img/structure/B1429246.png)
![[1-(2-Chloro-6-fluoro-benzyl)-piperidin-3-yl]-methanol](/img/structure/B1429248.png)
![Ethyl 5-((tert-butoxycarbonyl)amino)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1429250.png)
